molecular formula C13H11N3O2 B14016892 Isonicotinic acid (2-hydroxy-benzylidene)hydrazide

Isonicotinic acid (2-hydroxy-benzylidene)hydrazide

Cat. No.: B14016892
M. Wt: 241.24 g/mol
InChI Key: VBIZUNYMJSPHBH-DHDCSXOGSA-N
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Description

Isonicotinic acid (2-hydroxy-benzylidene)hydrazide is a Schiff base derived from the condensation of isonicotinic acid hydrazide (INH) and 2-hydroxybenzaldehyde. This compound features a hydrazone linkage (–NH–N=CH–) and a hydroxyl group at the ortho position of the benzylidene moiety, which enhances its chelating ability with transition metals . Its synthesis typically involves refluxing INH with 2-hydroxybenzaldehyde in ethanol, followed by characterization via elemental analysis, IR, and NMR spectroscopy . The hydroxyl group participates in intramolecular hydrogen bonding with the adjacent carbonyl group, stabilizing the keto-enol tautomer in the solid state . This compound has been studied for its antimicrobial, antitubercular, and metal-complexing properties, with applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N-[(Z)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9-

InChI Key

VBIZUNYMJSPHBH-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=NC=C2)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The compound is typically synthesized by the condensation reaction between isonicotinic acid hydrazide and 2-hydroxybenzaldehyde. This reaction forms a hydrazone linkage (-C=N-NH-) through the nucleophilic attack of the hydrazide's amino group on the aldehyde carbonyl, followed by dehydration.

Reaction Scheme

$$
\text{Isonicotinic acid hydrazide} + \text{2-hydroxybenzaldehyde} \xrightarrow[\text{reflux, 20-60 min}]{\text{H}2\text{O}/\text{EtOH}} \text{this compound} + \text{H}2\text{O}
$$

Characterization of the Product

  • Melting Point : Reported melting points range between 232–233°C, with some sources noting up to 251°C.
  • Solubility : Soluble in dimethylformamide (DMF) at 10 mg/mL, dimethyl sulfoxide (DMSO) at 5 mg/mL, and less soluble in phosphate-buffered saline (PBS) mixtures.
  • Physical Form : Crystalline solid, white to off-white in color.
  • Spectroscopic Data : Proton nuclear magnetic resonance (1H NMR) confirms the presence of characteristic hydrazone and aromatic protons.
  • Purity : Typically greater than 95% as determined by HPLC-MS analysis.

Comparative Data Table of Preparation Parameters

Parameter Details
Starting materials Isonicotinic acid hydrazide and 2-hydroxybenzaldehyde (1:1 molar ratio)
Solvent Water-Ethanol mixture (1:1)
Reaction temperature Reflux (~78°C)
Reaction time 20–60 minutes
Isolation method Cooling, filtration
Washing solvents Water and ethanol
Product form White to off-white crystalline solid
Melting point 232–233°C (some reports 251°C)
Solubility DMF: 10 mg/mL; DMSO: 5 mg/mL; PBS (pH 7.2): 0.23 mg/mL
Purity >95% (HPLC-MS)

Chemical Reactions Analysis

Metal Complexation Reactions

SIH acts as a tridentate ligand , coordinating transition metals through its pyridyl nitrogen, hydrazone imine, and phenolic oxygen. Representative complexes and their properties:

Table 1: Metal Complexes of SIH

Metal IonStoichiometry (M:L)GeometryKey Spectral Shifts (IR, cm<sup>−1</sup>)Reference
Cu(II)1:1 or 1:2Distorted square planar/octahedralν(C O)\nu(\text{C O}): 1664 → 1595
Ni(II)1:1Square planarν(C N)\nu(\text{C N}): 1608 → 1541
Co(II)1:2Octahedralν(O H)\nu(\text{O H}): 3305 → 3294
UO<sub>2</sub>(II)1:2Hepta-coordinateν(U O)\nu(\text{U O}): 917
  • Coordination Modes :

    • In Cu(II) complexes, SIH binds as a zwitterion or neutral ligand depending on pH and counterions .

    • Fe(III) and Mn(II) complexes exhibit antiferromagnetic interactions .

pH-Dependent Reactivity

SIH demonstrates tautomerism and protonation equilibria in solution:

  • Acidic conditions : Phenolic -OH remains protonated, favoring hydrazone tautomer.

  • Basic conditions : Deprotonation enhances nucleophilic reactivity at the imine nitrogen .

Table 2: Stability Constants (log β) of Selected Complexes

Complexlog β (25°C)pH Range
[Cu(SIH)Cl]8.2 ± 0.33.5–5.0
[Ni(SIH)(H<sub>2</sub>O)<sub>2</sub>]7.8 ± 0.24.0–6.5

Biological Activity Through Redox Reactions

Metal complexes of SIH induce reactive oxygen species (ROS) generation, critical for anticancer and antibacterial effects:

  • Cu(II)-SIH complexes disrupt mitochondrial function via ROS-mediated apoptosis (IC<sub>50</sub> = 0.5–4.1 μM in cancer cells) .

  • Ni(II) complexes show enhanced antibacterial activity (MIC = 12–35 μM against Staphylococcus aureus) compared to free ligand .

Structural and Spectroscopic Correlations

  • IR Spectroscopy : ν(C N)\nu(\text{C N}) shifts from 1608 cm<sup>−1</sup> (free ligand) to 1541–1595 cm<sup>−1</sup> upon metal coordination .

  • NMR : Hydrazone proton (HC N\text{HC N}) resonates at δ 8.76 ppm in DMSO-d<sub>6</sub> .

Scientific Research Applications

Salinazid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential antimicrobial properties, particularly against Mycobacterium tuberculosis.

    Medicine: Investigated for its potential use in the treatment of tuberculosis and other bacterial infections.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Salinazid exerts its effects primarily through its interaction with bacterial enzymes. It inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacterial cell. The molecular targets include enzymes involved in the fatty acid synthesis pathway, such as enoyl-acyl carrier protein reductase.

Comparison with Similar Compounds

Table 2. Metal Complex Stability Constants (logβ)

Ligand Hg(II) Pd(II) Cu(II)
This compound 12.3 10.7 14.5
Acetic acid (2-hydroxybenzylidene)-hydrazide 11.8 9.9 13.2

Biological Activity

Isonicotinic acid (2-hydroxy-benzylidene)hydrazide, a derivative of isonicotinic acid, has garnered attention in recent years due to its diverse biological activities. This compound falls within the class of hydrazone derivatives, which are known for their broad spectrum of bioactivity, including antimicrobial, antitubercular, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound is synthesized through the condensation of isonicotinic acid hydrazide with 2-hydroxybenzaldehyde. The resulting structure features a hydrazone linkage that is crucial for its biological activity. The chemical formula for this compound is C18H19N3OC_{18}H_{19}N_{3}O, and its molecular weight is approximately 297.36 g/mol.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research has shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study evaluating its antibacterial effects revealed the following minimum inhibitory concentrations (MIC):

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Candida albicans4.0

These results indicate that the compound has potential as a broad-spectrum antibacterial agent, particularly against resistant strains.

Antitubercular Activity

The compound has been evaluated for its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. In vitro studies have demonstrated that this compound exhibits promising antitubercular activity with an MIC value of approximately 0.14 µM against isoniazid-resistant strains, showcasing its potential as a therapeutic agent in treating drug-resistant tuberculosis .

Anticancer Properties

Research into the anticancer properties of this compound indicates that it can inhibit the growth of various cancer cell lines. For instance, studies have reported IC50 values in the range of 3-5 µM for liver cancer (HepG2) and colorectal cancer (HCT-116) cell lines . The mechanism appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of apoptotic proteins such as Bax and Bcl-2.

Case Studies and Research Findings

  • Synthesis and Characterization : A series of transition metal complexes derived from this compound were synthesized and characterized using various spectroscopic techniques. These metal complexes exhibited enhanced antibacterial activities compared to their parent ligand .
  • Antimycobacterial Studies : A comprehensive evaluation showed that derivatives of isonicotinic acid hydrazide significantly inhibited M. tuberculosis with MIC values lower than traditional treatments like isoniazid .
  • Cytotoxicity Assessments : In cytotoxicity assays conducted on human liver cells (HepG2), the compound demonstrated low toxicity with an IC50 greater than 100 µM, indicating a favorable safety profile for further development .

Q & A

Q. What are the recommended methods for synthesizing Isonicotinic acid (2-hydroxy-benzylidene)-hydrazide, and how is purity confirmed?

  • Methodological Answer : The compound is synthesized via condensation of isonicotinic hydrazide with 2-hydroxybenzaldehyde under reflux in ethanol. Post-synthesis, purity is assessed using bromate titration (0.0167 M KBrO₃ in acidic medium with methyl red indicator) or UV-Vis spectrophotometry (calibration curves at specific λmax) . Structural validation employs IR and NMR spectroscopy to confirm hydrazone formation and aromatic substituents . Table 1: Synthesis and Purity Assessment
ParameterMethodKey ConditionsReference
SynthesisCondensation reactionEthanol reflux, 2-hydroxybenzaldehyde
PurityBromate titration0.0167 M KBrO₃, acidic pH
Structural AnalysisIR/NMRFunctional group identification

Q. What handling precautions and storage conditions are critical for this compound?

  • Methodological Answer : The compound is stable as a white/off-white powder but degrades under strong light or humidity. Store in airtight containers at room temperature, avoiding oxidizers (e.g., peroxides) due to hazardous decomposition (NOx, CO) . Use PPE to prevent inhalation/contact; incompatibility with strong oxidizers necessitates segregated storage .

Q. Which spectroscopic techniques are optimal for characterizing structural features?

  • Methodological Answer : IR spectroscopy identifies N-H (3100–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches . NMR (¹H/¹³C) confirms hydrazone linkage (δ 8.5–9.0 ppm for imine protons) and aromatic substituents. X-ray crystallography (via SHELXL ) resolves tautomeric forms and coordination geometry in metal complexes .

Advanced Research Questions

Q. How can researchers design and validate metal complexes using this ligand?

  • Methodological Answer : React the hydrazide with Hg(II) or Pd(II) halides in methanol/ethanol to form complexes. Validate coordination via:
  • Molar conductivity : Confirm ionic vs. neutral complexes.
  • X-ray crystallography : Resolve bond lengths/angles (e.g., Pd–N ≈ 2.0 Å) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and ligand-metal ratios.
    Table 2: Metal Complex Characterization
MetalLigand RatioKey TechniquesFindingsReference
Hg(II)1:2XRD, TGAOctahedral geometry
Pd(II)1:1Conductivity, IRSquare-planar structure

Q. What strategies enhance antitubercular activity in derivatives of this compound?

  • Methodological Answer : Synthesize Mannich bases by reacting the hydrazide with formalin and secondary amines (e.g., morpholine). Evaluate bioactivity via:
  • Microplate Alamar Blue assay : Measure MIC against Mycobacterium tuberculosis .
  • Clog P analysis : Optimize lipophilicity for membrane penetration .
    Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced activity compared to parent hydrazide .

Q. How do solvent polarity and pH influence tautomeric equilibrium?

  • Methodological Answer : Use UV-Vis spectroscopy to monitor keto-enol tautomerism. In polar solvents (e.g., water), the enol form dominates (λmax ~350 nm), while non-polar solvents stabilize the keto form (λmax ~300 nm) . Cyclic voltammetry quantifies redox behavior under physiological pH (7.4), revealing pH-dependent shifts in oxidation peaks .

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